molecular formula C9H15NO4 B6639225 2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid

2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid

Cat. No.: B6639225
M. Wt: 201.22 g/mol
InChI Key: PZWAKMSBNJHHKP-UHFFFAOYSA-N
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Description

2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid is a chemical compound with a unique structure that includes an oxane ring, an acetyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid typically involves the reaction of oxane derivatives with acetylating agents and amino acidsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the acetyl group is replaced by other functional groups.

Scientific Research Applications

2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid is unique due to its oxane ring structure, which imparts specific chemical reactivity and biological activity that is distinct from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[2-(oxan-4-yl)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c11-8(10-6-9(12)13)5-7-1-3-14-4-2-7/h7H,1-6H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWAKMSBNJHHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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